
(2R,5S)-2-tert-butyl-5-methyl-1,3-dioxolan-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R,5S)-2-tert-butyl-5-methyl-1,3-dioxolan-4-one, commonly referred to as TBMD, is a synthetic organic chemical compound that has a variety of applications in scientific research. It is a cyclic ether with a carbon-oxygen-carbon ring structure, which is considered to be a “privileged structure” due to its chemical stability and low reactivity. It is an important building block in organic synthesis and can be used to construct a variety of compounds with various properties and applications.
科学研究应用
TBMD has a number of applications in scientific research. It is used as a building block in organic synthesis and can be used to construct a variety of compounds with various properties and applications. It is also used as a reagent in a variety of reactions such as the synthesis of various heterocyclic compounds and the preparation of various polymers. It is also used as a catalyst in the synthesis of various compounds. Additionally, it is used as a chiral auxiliary for the resolution of racemates and in the synthesis of various biologically active compounds.
作用机制
The mechanism of action of TBMD is not well understood. However, it is believed to act as a nucleophile in some reactions, attacking electrophilic centers and forming covalent bonds. It is also believed to act as an acid-base catalyst, facilitating the formation of new bonds between two molecules. Additionally, it is believed to act as a Lewis acid, accepting electrons from other molecules and forming new bonds.
Biochemical and Physiological Effects
The biochemical and physiological effects of TBMD are not well understood. However, it is believed to have antioxidant properties, which may be beneficial in protecting cells from oxidative damage. Additionally, it is believed to have anti-inflammatory and anti-microbial properties, which may be beneficial in treating certain diseases.
实验室实验的优点和局限性
TBMD has a number of advantages and limitations for lab experiments. One of the main advantages is its low reactivity, which makes it an ideal building block for organic synthesis. Additionally, it is highly soluble in a variety of solvents, making it easy to handle and use in laboratory experiments. However, one of the main limitations is its low solubility in water, which can make it difficult to use in aqueous solutions.
未来方向
There are a number of potential future directions for the use of TBMD in scientific research. One potential direction is the development of novel compounds with improved properties and applications. Additionally, further research into the biochemical and physiological effects of TBMD may lead to the development of new therapeutic agents. Additionally, further research into the mechanism of action of TBMD may lead to the development of new catalysts and reagents for organic synthesis. Finally, further research into the potential applications of TBMD in the synthesis of polymers may lead to the development of new materials with improved properties.
合成方法
The synthesis of TBMD can be achieved through a variety of methods. One of the most common methods is the reaction of 1,3-dioxolan-4-one with tert-butyl bromide in an aqueous solution. This method is simple and efficient, and can be used to produce high yields of TBMD. Other methods of synthesis include the reaction of 1,3-dioxolan-4-one with tert-butyl chloride in an aqueous solution, the reaction of 1,3-dioxolan-4-one with tert-butyl iodide in an aqueous solution, and the reaction of 1,3-dioxolan-4-one with tert-butyl sulfate in an aqueous solution.
属性
IUPAC Name |
(2R,5S)-2-tert-butyl-5-methyl-1,3-dioxolan-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-5-6(9)11-7(10-5)8(2,3)4/h5,7H,1-4H3/t5-,7+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEWYZEQNYWGOBF-CAHLUQPWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)OC(O1)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C(=O)O[C@@H](O1)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,5S)-2-tert-butyl-5-methyl-1,3-dioxolan-4-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

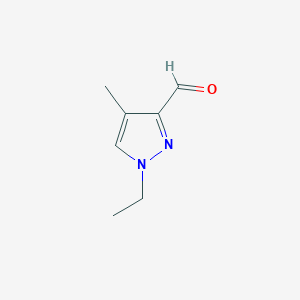
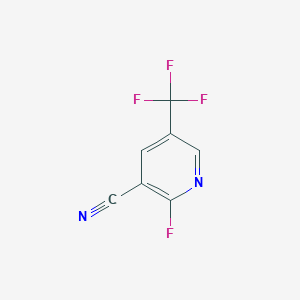
![N-methyl-N-phenyl-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B6619651.png)
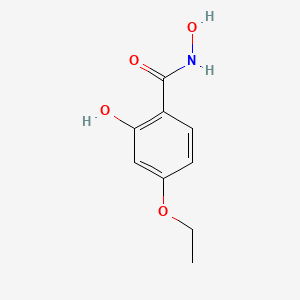
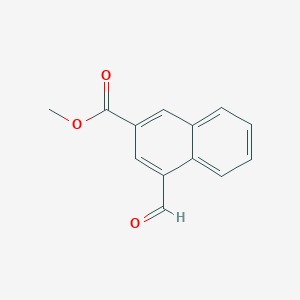
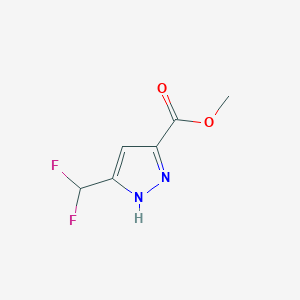
![[3-(difluoromethyl)-1H-pyrazol-5-yl]methanol](/img/structure/B6619679.png)
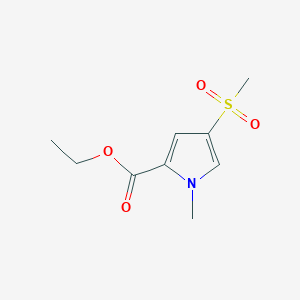
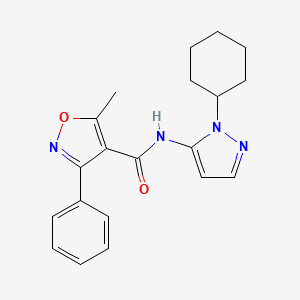
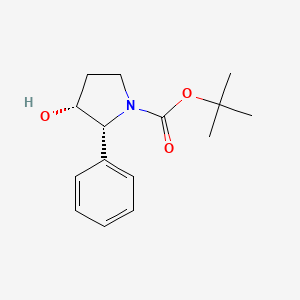
![rac-ethyl (1R,2R)-2-[2-(trifluoromethyl)phenyl]cyclopropane-1-carboxylate, trans](/img/structure/B6619705.png)
![cis-3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B6619712.png)
![2-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]acetamide](/img/structure/B6619721.png)
![5-[2-(trifluoromethyl)benzenesulfonamido]benzene-1,3-dicarboxylic acid](/img/structure/B6619723.png)